1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as MDL-100,907, is a selective antagonist of the serotonin receptor subtype 5-HT2A. It was first synthesized in 1995 by scientists at the pharmaceutical company Merck & Co. MDL-100,907 has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, this compound can modulate the release of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on the brain and body. In animal studies, it has been found to decrease dopamine release in the striatum, which is a brain region involved in reward processing and addiction. It has also been shown to decrease anxiety-like behavior in rodents and improve cognitive function in monkeys.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its selectivity for the 5-HT2A receptor, which allows researchers to specifically target this receptor subtype. However, one limitation is that it may not accurately reflect the effects of serotonin in the brain, as it only targets one receptor subtype.
Future Directions
There are several future directions for research on 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is its potential use in treating drug addiction, as it has been shown to decrease dopamine release in the striatum. Additionally, further research is needed to fully understand the effects of this compound on cognitive function and anxiety. Finally, researchers may investigate the potential of this compound as a tool for studying the role of serotonin in the brain.
Synthesis Methods
The synthesis of 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide involves several steps, including the reaction of piperidine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, followed by the addition of carboxylic acid. The final compound is then purified using chromatography techniques.
Scientific Research Applications
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been studied extensively for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. It has also been investigated for its potential use in treating drug addiction and as a tool for studying the role of serotonin in the brain.
Properties
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-10-9-14(11(2)8-13(10)21-3)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVOEZLVMQWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.